

A Comprehensive Technical Guide to Cyclohexanecarbonitrile and Its Derivatives in Drug Discovery

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Compound of Interest

Compound Name: **Cyclohexanecarbonitrile**

Cat. No.: **B123593**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbonitrile, also known as cyanocyclohexane or cyclohexyl cyanide, is a versatile cyclic nitrile that serves as a crucial building block in organic synthesis.^[1] Its unique chemical properties and reactivity make it a valuable intermediate in the production of a wide array of chemical compounds, most notably in the pharmaceutical industry. This technical guide provides an in-depth overview of **cyclohexanecarbonitrile**, its synonyms, physicochemical properties, synthesis protocols, and its significant role in the development of active pharmaceutical ingredients (APIs), with a particular focus on its utility as a precursor for Janus Kinase (JAK) inhibitors.

Synonyms and Chemical Identity

The compound is most commonly referred to as **cyclohexanecarbonitrile**. However, several synonyms are used interchangeably in scientific literature and commercial listings:

- Cyanocyclohexane^[1]
- Cyclohexyl cyanide^[1]
- Hexahydrobenzonitrile^[1]

- Cyclohexanecarboxylic acid nitrile[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **cyclohexanecarbonitrile** is paramount for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **Cyclohexanecarbonitrile**

Property	Value	Reference
CAS Number	766-05-2	[1]
Molecular Formula	C ₇ H ₁₁ N	
Molecular Weight	109.17 g/mol	[1]
Appearance	Colorless liquid	
Melting Point	11 °C	
Boiling Point	75-76 °C at 16 mmHg	
Density	0.919 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.4505	
Flash Point	65 °C (149 °F) - closed cup	

Table 2: Spectroscopic Data for **Cyclohexanecarbonitrile**

Spectroscopic Technique	Key Data and Observations	Reference
¹ H NMR	Spectra available, showing characteristic peaks for the cyclohexyl protons.	[2][3]
¹³ C NMR	The nitrile carbon chemical shift is a useful tool for assigning the configuration of quaternary, nitrile-bearing centers in cyclohexanecarbonitrile derivatives. Equatorial nitrile carbons typically resonate between δ 126.8-124.4 ppm, while axial nitriles are found more upfield at δ 124.6-118.6 ppm.	[4]
Infrared (IR) Spectroscopy	The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for cyclohexanecarbonitrile.	[5]
Mass Spectrometry (MS)	Mass spectral data is available through the NIST Mass Spectrometry Data Center.	[6]

Experimental Protocols: Synthesis of Cyclohexanecarbonitrile

The synthesis of **cyclohexanecarbonitrile** is well-documented, with several methods available. A common and efficient approach involves the reaction of cyclohexanone with a cyanide source. Below are detailed methodologies for key synthetic routes.

Protocol 1: One-Pot Synthesis from Cyclohexanone

This protocol outlines a high-yielding, one-pot procedure starting from cyclohexanone.

Materials:

- Cyclohexanone
- Methyl hydrazinecarboxylate
- Methanol
- Hydrogen Cyanide (HCN) - EXTREME CAUTION: HIGHLY TOXIC
- Sodium hypochlorite solution
- Cyclohexane
- Water

Procedure:

- Formation of the Hydrazine Adduct: In a suitable reaction vessel, react cyclohexanone with methyl hydrazinecarboxylate in methanol.
- Cyanation: Cool the reaction mixture and carefully add hydrogen cyanide to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.
- Oxidative Cleavage: Heat the in-situ-prepared solution and add sodium hypochlorite solution over a period of 3.5 hours, maintaining the temperature between 45-50°C.
- Work-up: After stirring, add water to dissolve any precipitated salts. Extract the product with cyclohexane.
- Purification: Separate the organic phase and remove the cyclohexane by distillation. The crude product is then purified by distillation under reduced pressure to yield **cyclohexanecarbonitrile**.

Role in Drug Discovery and Development

The cyclohexane motif is a prevalent structural feature in a multitude of approved pharmaceutical agents. Its conformational rigidity and lipophilic nature can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Cyclohexanecarbonitrile, as a readily available starting material, provides a convenient entry point for the introduction of the cyanocyclohexyl group or for further elaboration into more complex cyclohexyl-containing scaffolds.

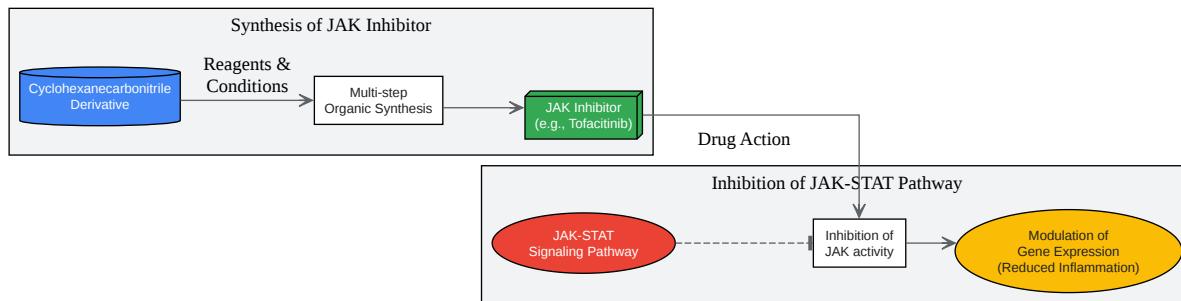
Application as a Precursor for Janus Kinase (JAK) Inhibitors

A particularly significant application of **cyclohexanecarbonitrile** derivatives is in the synthesis of Janus Kinase (JAK) inhibitors.^[7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.^{[8][9][10]}

The synthesis of potent and selective JAK inhibitors often involves the use of functionalized cyclohexane rings to optimize binding to the kinase active site. **Cyclohexanecarbonitrile** and its derivatives serve as key intermediates in the construction of these complex molecules. For instance, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which are essential for building the final drug structure.

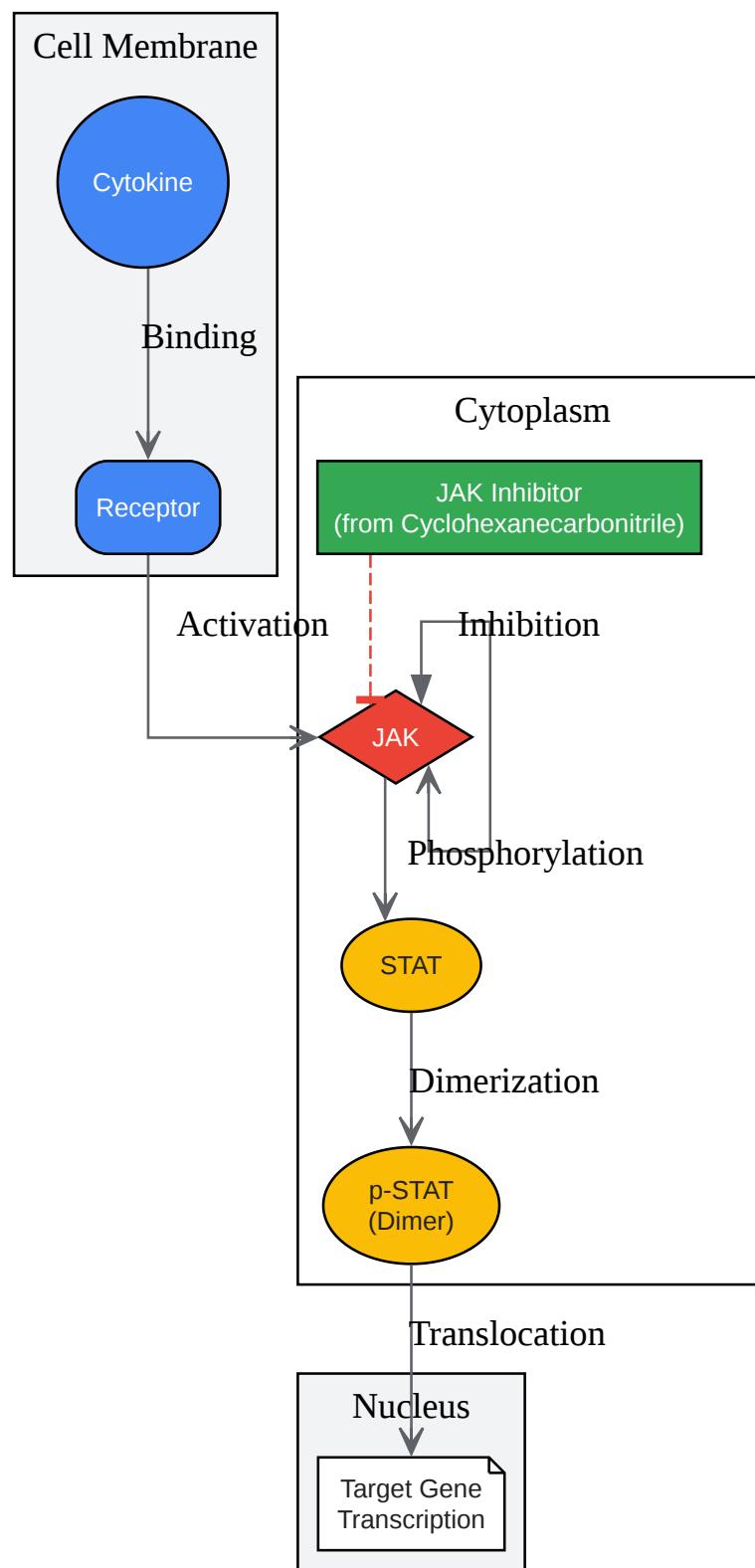
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow from the synthesis of a JAK inhibitor using a **cyclohexanecarbonitrile** derivative to its mechanism of action on the JAK-STAT signaling pathway.



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Caption: Workflow from a **cyclohexanecarbonitrile** precursor to a JAK inhibitor and its therapeutic action.

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